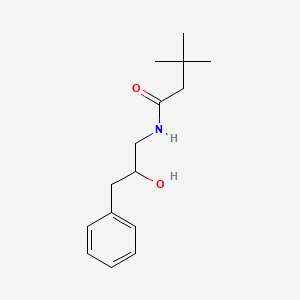

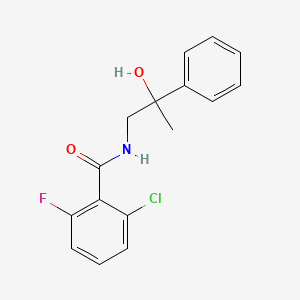

![molecular formula C19H19F3N2O3 B6495877 N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide CAS No. 1351601-60-9](/img/structure/B6495877.png)

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide” is a chemical compound with the molecular formula C19H20F3NO5 . It has an average mass of 399.361 Da and a monoisotopic mass of 399.129364 Da .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . Then, intramolecular cyclization of these products under certain conditions can lead to the formation of the desired compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. It includes a trifluoromethyl group, which is known for its strong electron-withdrawing effect, inducing various pharmaceutically significant structural properties .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group. This group has been extensively investigated in various fluoroalkylation reactions such as trifluoromethylation, difluoromethylation, and monofluoromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The trifluoromethyl group, in particular, contributes to its physical and pharmaceutical properties .Aplicaciones Científicas De Investigación

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and antidiabetic drugs. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, it has been studied for its potential uses in biochemistry and physiology.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function and activity .

Mode of Action

It is known that such compounds can interact with their targets, leading to changes in the target’s function . The specific interaction and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, including its bioavailability .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects based on their interaction with their targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used in a variety of scientific research applications. Additionally, its mechanism of action is well-understood, making it easier to study its effects on biochemical and physiological processes. However, this compound also has some limitations. It is toxic in high concentrations, and it can be difficult to obtain in large quantities.

Direcciones Futuras

There are several potential future directions for the use of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide. It could be used to develop new pharmaceuticals, agrochemicals, and other compounds. It could also be used to study the effects of certain enzymes and proteins on biochemical and physiological processes. Additionally, it could be used to develop new methods of drug delivery, such as nanoparticles or liposomes. Finally, it could be used to study the effects of environmental toxins on the body.

Métodos De Síntesis

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide is synthesized through a two-step process. The first step involves the reaction of 4-trifluoromethylphenylacetaldehyde with ethylenediamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 2-phenylethyl-trifluoromethyl-ethanediamide. The second step involves the reaction of this compound with sodium borohydride in the presence of an acid, such as hydrochloric acid or sulfuric acid. This reaction results in the formation of 2-phenylethyl-trifluoromethyl-ethanediamide.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3/c1-12(13-5-3-2-4-6-13)24-18(27)17(26)23-11-16(25)14-7-9-15(10-8-14)19(20,21)22/h2-10,12,16,25H,11H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPJVJBGQLPZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

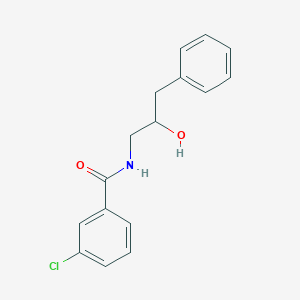

![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)

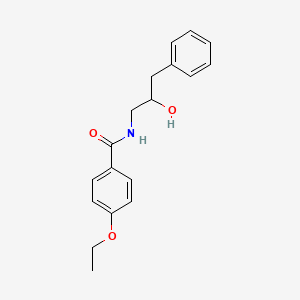

![3,4-dichloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6495852.png)

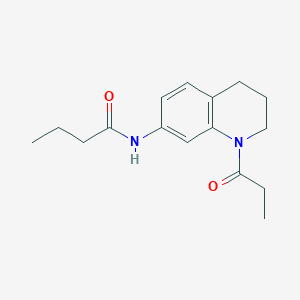

![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495853.png)

![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B6495865.png)

![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6495867.png)

![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)